O-Toluic acid-d7

描述

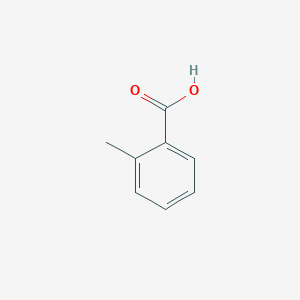

O-toluic acid is a methylbenzoic acid that is benzoic acid substituted by a methyl group at position 2. It has a role as a xenobiotic metabolite. It is a conjugate acid of an o-toluate.

O-Toluic acid has been reported in Arabidopsis thaliana, Homo sapiens, and Nicotiana tabacum with data available.

RN given refers to parent cpd; structure

Structure

3D Structure

属性

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52337-78-7 (cadmium salt) | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026161 | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

496 to 498 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-90-1, 25567-10-6 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NR3033Y0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 226 °F (NTP, 1992), 103.7 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

O-Toluic Acid-d7: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluic acid-d7 is the deuterated form of o-toluic acid, a substituted benzoic acid. In this isotopically labeled version, seven hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantitative studies. Its chemical properties closely mirror those of its non-deuterated counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.

Chemical Structure and Properties

O-Toluic acid-d7, also known as 2-Methylbenzoic acid-d7, has the chemical formula C₈HD₇O₂. The deuterium labels are typically on the aromatic ring and the methyl group.

Below is a table summarizing the key chemical properties of O-Toluic acid-d7.

| Property | Value | Reference |

| CAS Number | 207742-73-2 | [1] |

| Molecular Formula | C₈HD₇O₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Synonyms | 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| logP | 1.69322 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Chemical Structure of O-Toluic acid-d7

Caption: Chemical structure of O-Toluic acid-d7.

Synthesis of O-Toluic Acid-d7

-

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated acid catalyst. A potential protocol would be to reflux o-toluic acid in heavy water (D₂O) with a catalytic amount of a strong deuterated acid like D₂SO₄. This process would lead to the deuteration of both the aromatic ring and the carboxylic acid proton. To achieve deuteration of the methyl group, more forcing conditions or a different catalytic system might be necessary.

-

Synthesis from Deuterated Precursors: A more controlled synthesis involves starting with a deuterated precursor. For example, deuterated toluene (toluene-d8) can be oxidized to O-Toluic acid-d7. A common method for the oxidation of the non-deuterated o-xylene to o-toluic acid involves using nitric acid.[2] A similar approach with deuterated o-xylene could yield O-Toluic acid-d7.

A representative procedure for the synthesis of the non-deuterated o-toluic acid by hydrolysis of o-tolunitrile is provided by Organic Syntheses.[3] Adapting this for a deuterated version would involve using a deuterated starting material.

Applications in Research and Drug Development

The primary application of O-Toluic acid-d7 is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for their ability to compensate for variability in sample preparation and matrix effects.[5]

Use as an Internal Standard in LC-MS/MS

In a typical LC-MS/MS workflow for quantifying a target analyte in a complex matrix like plasma or urine, a known amount of O-Toluic acid-d7 is added to the sample at the beginning of the sample preparation process. The deuterated standard co-elutes with the non-deuterated analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, which corrects for any loss of analyte during sample processing and any variations in instrument response.

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

While a specific published protocol detailing the use of O-Toluic acid-d7 was not identified, the following represents a typical and detailed methodology for the quantification of a small molecule analyte in a biological matrix using a deuterated internal standard with LC-MS/MS. This protocol is based on established methods for similar analyses.[6][7]

Representative LC-MS/MS Protocol for Quantification in Rat Plasma

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of O-Toluic acid-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in acetonitrile.

2. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma (blank, calibration standard, QC, or unknown sample).

-

Add 150 µL of the IS working solution (100 ng/mL O-Toluic acid-d7 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions:

The following table outlines representative LC-MS/MS parameters. These would need to be optimized for the specific analyte of interest.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MRM Transitions | To be determined by infusion of the analyte and IS. For O-Toluic acid-d7, the precursor ion would be [M-H]⁻ at m/z 142.1 or [M+H]⁺ at m/z 144.1. Product ions would be determined experimentally. |

| Collision Energy | To be optimized for each transition |

4. Data Analysis and Quantification:

-

Integrate the chromatographic peaks for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

O-Toluic acid-d7 is a crucial tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. While specific, published protocols for its synthesis and application are not always readily available, established methodologies for deuteration and for the use of internal standards in LC-MS/MS provide a strong foundation for its effective implementation in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. o-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p-Toluic acid-d3 () for sale [vulcanchem.com]

- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to O-Toluic Acid-d7: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of O-Toluic acid-d7, a deuterated analog of o-toluic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

O-Toluic acid-d7 (2-Methylbenzoic acid-d7) is a stable isotope-labeled version of o-toluic acid where seven hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis.[2] Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of o-toluic acid and structurally related compounds in complex biological matrices.[2] Deuterated standards are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization effects, thus correcting for matrix effects and variations in sample processing.

Physical and Chemical Properties

The physical and chemical properties of O-Toluic acid-d7 are summarized below. Data for the non-deuterated form, o-toluic acid, is also provided for comparison, as the physical properties are very similar.

Properties of O-Toluic Acid-d7

| Property | Value | Reference |

| CAS Number | 207742-73-2 | [3][4][5] |

| Molecular Formula | C₈HD₇O₂ | [3][4][5] |

| Molecular Weight | 143.19 g/mol | [3][4][5] |

| Melting Point | 104-106 °C | [6] |

| Storage Temperature | -20°C or Refrigerator | [3][6] |

| Solubility | Chloroform (Slightly) | [3] |

| Isotopic Enrichment | ≥98 atom % D | [7] |

Computed Properties of O-Toluic Acid-d7

| Property | Value |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| logP | 1.69322 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Properties of o-Toluic Acid (Non-deuterated)

| Property | Value | Reference |

| CAS Number | 118-90-1 | [8] |

| Molecular Formula | C₈H₈O₂ | [8] |

| Molecular Weight | 136.15 g/mol | [6] |

| Melting Point | 103-105 °C | [6][9] |

| Boiling Point | 258-259 °C | [9] |

| Density | 1.129 g/cm³ at 25 °C | [9] |

| pKa | ~3.98 | [10] |

| Appearance | White to off-white crystalline solid | [9] |

| Solubility in water | 1.2 g/L | [11] |

| Solubility in organic solvents | Soluble in ethanol, ether, and acetone | [11] |

Experimental Protocols

Synthesis of O-Toluic Acid-d7

Objective: To replace the hydrogen atoms on the aromatic ring and the methyl group of o-toluic acid with deuterium.

Materials:

-

o-Toluic acid

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Deuterated diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-toluic acid in a minimal amount of deuterium oxide.

-

Acid Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere to prevent the exchange with atmospheric moisture. The reaction is typically stirred at an elevated temperature for an extended period (24-48 hours) to ensure maximum deuterium incorporation.

-

Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully quenched by adding it to ice-cold deuterium oxide. The deuterated product is then extracted with deuterated diethyl ether.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude O-Toluic acid-d7 can be further purified by recrystallization from a suitable deuterated solvent to yield the final product.

-

Analysis: The final product should be analyzed by mass spectrometry to confirm the molecular weight and by ¹H NMR to determine the degree of deuteration.

Use of O-Toluic Acid-d7 as an Internal Standard in LC-MS

Objective: To accurately quantify an analyte (e.g., o-toluic acid or a related compound) in a biological matrix using O-Toluic acid-d7 as an internal standard.

Materials:

-

Biological sample (e.g., plasma, urine)

-

O-Toluic acid-d7 (internal standard)

-

Analyte of interest (for calibration curve)

-

Acetonitrile or other suitable protein precipitation solvent

-

LC-MS/MS system

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw the biological samples to room temperature.

-

To a known volume of the sample (e.g., 100 µL of plasma), add a small, precise volume of a known concentration of O-Toluic acid-d7 solution.

-

Add a protein precipitation solvent (e.g., 300 µL of ice-cold acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject a specific volume of the supernatant onto the LC-MS/MS system.

-

The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and O-Toluic acid-d7.

-

-

Data Analysis:

-

The peak areas for both the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

-

Visualizations

Caption: A representative workflow for the synthesis of O-Toluic acid-d7.

Caption: Workflow for using O-Toluic acid-d7 as an internal standard.

References

- 1. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]

Synthesis and Isotopic Enrichment of O-Toluic Acid-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic enrichment of O-Toluic acid-d7, a deuterated analogue of O-Toluic acid. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, particularly for their use in metabolic studies, as internal standards for quantitative analysis, and for potentially improving the pharmacokinetic profiles of drug candidates. This document outlines a viable synthetic pathway, detailed experimental protocols, and methods for assessing isotopic purity.

Synthetic Pathways for O-Toluic Acid-d7

The synthesis of O-Toluic acid-d7 can be approached through several routes. The most straightforward methods involve either the direct deuteration of O-Toluic acid or the synthesis from a deuterated precursor. This guide will focus on two primary methods: the oxidation of commercially available Toluene-d8 and the carboxylation of a deuterated Grignard reagent.

Primary Synthetic Route: Oxidation of Toluene-d8

The oxidation of the methyl group of a deuterated toluene precursor is a direct and efficient method for the preparation of deuterated benzoic acid derivatives.[1][2][3] This method is advantageous as Toluene-d8 is a readily available starting material. The reaction involves the oxidation of the deuterated methyl group to a carboxylic acid.

Alternative Synthetic Route: Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from a deuterated aryl halide, followed by carboxylation with carbon dioxide.[2][3][4][5][6] This method offers versatility but requires the synthesis of the deuterated aryl halide precursor.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of O-Toluic acid-d7 via the oxidation of Toluene-d8.

Materials:

-

Toluene-d8 (99.5 atom % D)

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Magnesium sulfate (MgSO4, anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of deionized water and 20 g of sodium hydroxide. Heat the solution to 80°C with stirring.

-

Addition of Toluene-d8: To the heated alkaline solution, add 10 g (0.108 mol) of Toluene-d8.

-

Oxidation: Slowly add a solution of 34 g (0.215 mol) of potassium permanganate in 300 mL of warm deionized water through the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature at 80-90°C. The purple color of the permanganate will disappear as the reaction proceeds.

-

Reaction Monitoring: Continue heating and stirring until the purple color of the permanganate persists, indicating the completion of the oxidation. This may take several hours.

-

Workup: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide is removed by vacuum filtration. Wash the filter cake with a small amount of hot water.

-

Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the color disappears.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of O-Toluic acid-d7 will form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purification: Recrystallize the crude O-Toluic acid-d7 from a mixture of ethanol and water to obtain the pure product. Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of O-Toluic acid-d7. The values are based on typical results for similar oxidation reactions and deuteration levels.

| Parameter | Value | Method of Determination |

| Yield | 60-75% | Gravimetric analysis |

| Isotopic Enrichment | >98 atom % D | Mass Spectrometry, NMR Spectroscopy[7][8][9] |

| Chemical Purity | >99% | HPLC, GC-MS[10] |

| Melting Point | 104-106 °C | Melting Point Apparatus |

Isotopic Enrichment Analysis

The determination of isotopic enrichment is crucial for validating the synthesis of a deuterated compound.[11] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[7][8][9]

-

Mass Spectrometry (MS): HRMS can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio. The relative intensities of the molecular ion peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of an internal standard. 2H NMR spectroscopy can directly detect the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for O-Toluic acid-d7.

Isotopic Purity Analysis Workflow

Caption: Logical workflow for isotopic purity analysis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 3. scribd.com [scribd.com]

- 4. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

A Technical Guide to Deuterium-Labeled o-Toluic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled o-toluic acid, a critical tool in modern pharmaceutical and metabolic research. The strategic substitution of hydrogen with deuterium atoms imparts a kinetic isotope effect that renders the molecule invaluable for a range of applications, most notably as an internal standard in quantitative mass spectrometry-based bioanalysis and in studies of drug metabolism and pharmacokinetics (DMPK). This document details the synthesis, characterization, and applications of deuterium-labeled o-toluic acid, offering comprehensive experimental protocols and data presentation to support its effective implementation in a research setting.

Introduction

Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has become an indispensable strategy in the pharmaceutical sciences.[1] This subtle modification, which doubles the mass of the hydrogen atom, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This increased bond strength gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond.[3]

The KIE is the foundational principle that makes deuterium-labeled compounds powerful tools in drug discovery and development. By strategically placing deuterium atoms at sites of metabolic vulnerability within a drug molecule, researchers can slow its breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure.[2] This can potentially translate to lower or less frequent dosing and a reduction in the formation of toxic metabolites.[2]

Deuterium-labeled o-toluic acid, while not a therapeutic agent itself, serves as a crucial analytical reagent. Its primary application is as an internal standard (IS) for the quantitative analysis of o-toluic acid or structurally related analytes in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, but is clearly distinguishable by its higher mass.[4] Deuterium-labeled o-toluic acid fulfills these criteria, enabling precise and accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[5]

This guide will provide a comprehensive examination of deuterium-labeled o-toluic acid, covering its synthesis, analytical characterization, and practical applications in a research context.

Synthesis and Characterization

The synthesis of deuterium-labeled o-toluic acid can be achieved through several established methods for deuterium incorporation. The choice of method depends on the desired labeling pattern and the required isotopic enrichment.

Synthetic Approaches

Two common methods for the synthesis of deuterium-labeled aromatic compounds are Hydrogen-Deuterium (H/D) exchange and synthesis from deuterated starting materials.

-

Hydrogen-Deuterium Exchange: This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[1] For o-toluic acid, H/D exchange can be catalyzed by acids, bases, or transition metals to label the aromatic protons. Labeling the methyl group protons can be achieved under more forcing conditions.

-

Synthesis from Deuterated Precursors: A more regioselective approach involves the use of commercially available deuterated starting materials. For example, ortho-deuterated toluene can be carboxylated to yield deuterium-labeled o-toluic acid.

Proposed Synthesis: Palladium-Catalyzed H/D Exchange

A plausible and efficient method for the regioselective deuteration of the aromatic ring of o-toluic acid is through a palladium-catalyzed H/D exchange reaction.

Caption: Proposed synthetic pathway for deuterium-labeled o-toluic acid via palladium-catalyzed H/D exchange.

Characterization

The successful synthesis and characterization of deuterium-labeled o-toluic acid rely on standard analytical techniques to confirm its structure, purity, and the extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of signals corresponding to the replaced protons, while ²H NMR will show signals for the incorporated deuterium atoms. High-resolution mass spectrometry is essential for determining the exact mass and confirming the level of isotopic enrichment. For unlabeled o-toluic acid, characteristic ¹H NMR signals in CDCl₃ are observed at approximately 11.8 ppm (carboxylic acid proton), 8.07 ppm, 7.44 ppm, and 7.27 ppm (aromatic protons), and 2.66 ppm (methyl protons).[6] In the deuterated analogue, the corresponding aromatic proton signals would be diminished or absent, depending on the degree of labeling.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic distribution. The mass spectrum of deuterium-labeled o-toluic acid will show a molecular ion peak shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms.

| Parameter | Unlabeled o-Toluic Acid | Deuterium-Labeled o-Toluic Acid (d₄-aromatic) |

| Molecular Formula | C₈H₈O₂ | C₈H₄D₄O₂ |

| Molecular Weight | 136.15 g/mol | 140.17 g/mol |

| ¹H NMR (CDCl₃, ppm) | ~11.8 (s, 1H), ~8.07 (d, 1H), ~7.44 (t, 1H), ~7.27 (m, 2H), ~2.66 (s, 3H) | ~11.8 (s, 1H), ~2.66 (s, 3H), aromatic signals significantly reduced |

| Mass Spectrum (EI) | M⁺ at m/z 136 | M⁺ at m/z 140 |

Applications in Research

The primary application of deuterium-labeled o-toluic acid is as an internal standard in quantitative bioanalysis.

Internal Standard for LC-MS

In LC-MS-based quantification, an ideal internal standard should have identical chemical and physical properties to the analyte of interest.[4] Deuterium-labeled compounds are considered the gold standard for this purpose.[2] When a known amount of deuterium-labeled o-toluic acid is spiked into a biological sample containing the unlabeled analyte, it experiences the same extraction efficiency, chromatographic retention, and ionization response.[4] The ratio of the mass spectrometer signal of the analyte to that of the internal standard is then used to calculate the analyte's concentration, thereby correcting for any variations during the analytical process.[5]

Caption: A typical analytical workflow for the quantification of an analyte using a deuterium-labeled internal standard.

Drug Metabolism Studies

While o-toluic acid itself is not a drug, the principles of using its deuterated form can be extended to metabolic studies of drugs that contain a toluic acid moiety. By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can elucidate metabolic pathways and identify sites of enzymatic attack.

Experimental Protocols

The following are representative protocols for the synthesis and application of deuterium-labeled o-toluic acid. These may require optimization for specific experimental conditions.

Protocol for Synthesis of Deuterium-Labeled o-Toluic Acid (H/D Exchange)

Materials:

-

o-Toluic acid

-

Palladium on carbon (10% Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Ethyl acetate

-

Magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add o-toluic acid (1.0 g, 7.34 mmol) and 10% Pd/C (100 mg, 10% w/w).

-

Add D₂O (20 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid is the deuterium-labeled o-toluic acid. Further purification can be performed by recrystallization if necessary.

Protocol for Quantitative Analysis using Deuterium-Labeled o-Toluic Acid as an Internal Standard

Materials:

-

Calibrated stock solution of unlabeled o-toluic acid

-

Calibrated stock solution of deuterium-labeled o-toluic acid (Internal Standard, IS)

-

Biological matrix (e.g., human plasma)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled o-toluic acid into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the IS working solution (a fixed concentration).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transition for o-Toluic Acid: e.g., m/z 135 -> 91

-

MRM Transition for Deuterium-Labeled o-Toluic Acid (IS): e.g., m/z 139 -> 95

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (Analyte) | m/z 135 -> 91 |

| MRM Transition (IS, d₄) | m/z 139 -> 95 |

Conclusion

Deuterium-labeled o-toluic acid is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its utility as an internal standard in LC-MS-based bioanalysis is paramount for achieving accurate and precise quantification of o-toluic acid and related compounds in complex biological matrices. The principles and protocols outlined in this technical guide provide a solid foundation for the synthesis, characterization, and application of this important research chemical. The continued development of novel deuteration strategies will further expand the applications of such labeled compounds in advancing our understanding of drug metabolism and disposition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]

O-Toluic Acid-d7 as a Xenobiotic Metabolite Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of O-Toluic acid-d7 as a crucial tool in the study of xenobiotic metabolism. Primarily utilized as an internal standard for the precise quantification of xylene metabolites, this deuterated compound is instrumental in biomonitoring and toxicological studies. This document details the metabolic pathways of relevant xenobiotics, experimental protocols for metabolite analysis, and quantitative data derived from key studies.

Introduction: The Role of Stable Isotope-Labeled Compounds in Xenobiotic Metabolism

Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (²H or D), are powerful tools in drug metabolism and pharmacokinetic (DMPK) research.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for a wide range of studies.[2] The incorporation of deuterium into a molecule allows for its differentiation from the unlabeled endogenous or exogenous counterpart by mass spectrometry, enabling precise quantification in complex biological matrices.[1][2] O-Toluic acid-d7, the deuterium-labeled form of o-toluic acid, serves as an exemplary internal standard for the analysis of xenobiotic metabolites, particularly those of xylene.[3]

Xenobiotic Metabolism of Xylene and the Formation of O-Toluic Acid

Xylene, a widely used industrial solvent, undergoes metabolic transformation in the body, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of one of the methyl groups, a process carried out by cytochrome P450 enzymes in the liver.[4][5] This oxidation cascade proceeds through the corresponding methylbenzyl alcohol and tolualdehyde to form toluic acid (TA).[3] The three isomers of xylene (ortho-, meta-, and para-) are metabolized to their respective toluic acid isomers. Therefore, o-toluic acid is a specific biomarker for exposure to o-xylene.[3][5]

The formed toluic acid can be further conjugated with glycine to produce methylhippuric acid (MHA), which is a major urinary metabolite of xylene.[3][6] The quantification of both toluic acid and methylhippuric acid in biological matrices such as urine and tissues is crucial for assessing exposure to xylene.[3][6]

Experimental Protocol: Quantification of Xylene Metabolites Using O-Toluic Acid-d7

The following protocol is a detailed methodology for the analysis of xylene metabolites in tissue samples using an isotope-dilution gas chromatography-mass spectrometry (GC-MS) method, with O-Toluic acid-d7 as an internal standard. This protocol is based on established methodologies for the trace analysis of xylene metabolites.[3]

Materials and Reagents

-

Analytes: p-Xylene, 2,5-dimethylphenol (DMP), 4-methylbenzyl alcohol (MBA), p-toluic acid (TA), and 4-methylhippuric acid (MHA)

-

Internal Standards: Deuterated DMP-d3, O-Toluic acid-d7 (o-TA-d7), and MHA-d7

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Solvents: Ethyl acetate, Acetonitrile (ACN)

-

Biological Matrix: Brain tissue homogenate

Sample Preparation and Extraction

-

Homogenization: Homogenize brain tissue samples in a suitable buffer.

-

Spiking: Spike the tissue homogenate with a known concentration of the internal standard mixture (DMP-d3, o-TA-d7, and MHA-d7).

-

Extraction: Perform liquid-liquid extraction with ethyl acetate. Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization

-

To the dried extract, add the derivatizing agent (BSTFA with 1% TMCS) and acetonitrile.

-

Heat the mixture at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives of the analytes and internal standards.

GC-MS Analysis

-

Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: A suitable capillary column, such as a DB-5MS.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure the separation of the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the TMS-derivatized analytes and their deuterated internal standards.

-

Quantitative Data and Performance Characteristics

The use of O-Toluic acid-d7 as an internal standard in the isotope-dilution GC-MS method provides high accuracy and precision for the quantification of toluic acid. The following table summarizes the performance characteristics of this analytical method for the detection of major xylene metabolites.[3]

| Analyte | On-Column Limit of Quantitation (pg) | Recovery (%) (Mean ± SD, n=7) |

| Dimethylphenol (DMP) | 305 | 104 ± 8 |

| Methylbenzyl alcohol (MBA) | 1220 | 80 ± 9 |

| Toluic Acid (TA) | 545 | 93 ± 10 |

| Methylhippuric Acid (MHA) | 386 | 92 ± 11 |

Data adapted from a study on the trace analysis of xylene metabolites in brain tissues.[3]

The tissue preparation efficiency, as indicated by the absolute recoveries of the internal standards, was approximately 33% for DMP, MBA, and TA, and approximately 80% for MHA.[3] No metabolites were detected in untreated control tissues, demonstrating the specificity of the method.[3]

Visualizations: Pathways and Workflows

Metabolic Pathway of o-Xylene

Experimental Workflow for Metabolite Quantification

Conclusion

O-Toluic acid-d7 is an invaluable tool for the accurate and reliable quantification of o-toluic acid, a key metabolite of o-xylene. The use of this deuterated internal standard in isotope-dilution GC-MS and LC-MS/MS methods allows for the precise measurement of xylene metabolites in various biological matrices, which is essential for biomonitoring of occupational and environmental exposure, as well as for toxicological and pharmacokinetic studies. The detailed experimental protocol and performance data presented in this guide underscore the robustness and sensitivity of this analytical approach, providing researchers, scientists, and drug development professionals with a solid foundation for their own investigations into xenobiotic metabolism.

References

- 1. High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of urinary metabolites of toluene, xylene, styrene, ethylbenzene, benzene and phenol by automated high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of derivatives of toluene. 3. o-, m- and p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Navigating the Quality Landscape of O-Toluic Acid-d7: A Technical Guide to Purity and Analysis

For researchers, scientists, and drug development professionals, understanding the purity and isotopic enrichment of deuterated compounds like O-Toluic acid-d7 is paramount for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the certificate of analysis for O-Toluic acid-d7, detailing the key analytical techniques and experimental protocols used to verify its quality.

O-Toluic acid-d7, the deuterated analog of O-Toluic acid, serves as a crucial internal standard in quantitative analyses utilizing techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility in these applications is directly dependent on its chemical purity and the degree of isotopic enrichment.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis (CoA) is a formal document that outlines the quality control testing results for a specific batch of a chemical compound. For O-Toluic acid-d7, the CoA provides critical data on its identity, purity, and isotopic labeling. While lot-specific values will vary, a typical CoA will include the data presented in the following tables.

Table 1: General Specifications for O-Toluic Acid-d7

| Parameter | Specification |

| Chemical Name | o-Toluic acid-d7 |

| Synonym(s) | 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid |

| CAS Number | 207742-73-2 |

| Molecular Formula | C₈HD₇O₂ |

| Molecular Weight | 143.19 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at -20°C |

Source: ChemScene, Santa Cruz Biotechnology.[2][3]

Table 2: Quantitative Analysis Data (Representative)

| Test | Method | Specification | Result (Example Lot) |

| Chemical Purity | HPLC | ≥98% | 99.5% |

| Isotopic Enrichment | NMR / GC-MS | ≥98 atom % D | 99.2 atom % D |

| Residual Solvents | GC-MS | To be reported | <0.1% |

| Elemental Analysis | Combustion | Conforms to theory | Conforms |

| Identity | ¹H NMR, MS | Conforms to structure | Conforms |

Experimental Protocols: The Foundation of Quality Assessment

The data presented in a Certificate of Analysis is derived from a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments used to characterize O-Toluic acid-d7.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for determining the chemical purity of O-Toluic acid-d7 by separating it from any non-deuterated or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and an acidic buffer (e.g., acetic acid or ammonium acetate) to ensure good peak shape.[4] The gradient or isocratic conditions are optimized to achieve separation of o-toluic acid from potential impurities like phthalic acid, phthalide, and benzoic acid.[4]

-

Detection: UV detection at a wavelength of approximately 230 nm or 254 nm is employed.[4]

-

Quantification: The purity is determined by calculating the area percentage of the O-Toluic acid-d7 peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a powerful tool for assessing both the chemical purity and the isotopic enrichment of O-Toluic acid-d7.

Methodology:

-

Sample Preparation: The sample may require derivatization to increase its volatility for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A capillary column suitable for separating organic acids.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer fragments the eluted molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the compound and revealing the presence of any impurities.[5] The isotopic enrichment is determined by analyzing the relative intensities of the mass peaks corresponding to the fully deuterated molecule and any partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for confirming the structure of O-Toluic acid-d7 and providing a precise measure of its isotopic enrichment.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is used to confirm the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals can be analyzed for their chemical shifts and coupling constants to verify the molecular structure.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

-

Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the ¹H NMR spectrum to the integration of a known internal standard or by direct analysis of the deuterium signals in the ²H NMR spectrum.

Visualizing the Analytical Workflow

To ensure the quality of O-Toluic acid-d7, a systematic workflow is followed, from initial synthesis to the final issuance of the Certificate of Analysis. The logical relationship between the various analytical tests and the final purity assessment is also crucial.

References

An In-depth Technical Guide to O-Toluic Acid-d7 and Non-Deuterated O-Toluic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: O-Toluic acid, also known as 2-methylbenzoic acid, and its deuterated analogue, O-Toluic acid-d7, are aromatic carboxylic acids of significant interest in various scientific disciplines. While structurally similar, the substitution of hydrogen with deuterium atoms in O-Toluic acid-d7 imparts distinct physicochemical properties and metabolic behaviors. This technical guide provides a comprehensive comparison of these two compounds, focusing on their properties, applications, and the underlying principles that differentiate them. This information is particularly valuable for researchers in drug discovery, metabolomics, and analytical chemistry.

Core Physicochemical Differences

The primary distinction between O-Toluic acid and O-Toluic acid-d7 lies in the mass of the isotopes of hydrogen. Deuterium (²H or D) possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference, though seemingly small, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis for the kinetic isotope effect (KIE), which can significantly alter the rate of chemical reactions, including metabolic processes.[1][2]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of both O-Toluic acid and O-Toluic acid-d7.

| Property | O-Toluic Acid (Non-deuterated) | O-Toluic acid-d7 | Reference(s) |

| Molecular Formula | C₈H₈O₂ | C₈HD₇O₂ | [3][4] |

| Molecular Weight | 136.15 g/mol | 143.19 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | White to off-white solid | [5][6] |

| Melting Point | 103-105 °C | 104-106 °C | [5] |

| Boiling Point | 258-259 °C | Data not available | [5] |

| Density | 1.062 g/cm³ | Data not available | [3] |

| Water Solubility | Slightly soluble | Data not available | [7] |

| pKa | ~3.91 | Expected to be similar to o-toluic acid | [7] |

The Kinetic Isotope Effect and Its Implications in Metabolism

The most significant practical difference between O-Toluic acid-d7 and its non-deuterated counterpart is the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3][8] Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[9]

In the context of drug metabolism, many phase I metabolic reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of C-H bonds.[10] By replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism can be significantly reduced.[2] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable pharmacokinetic profile.[6][11]

O-toluic acid is a metabolite of o-xylene, and its metabolism is expected to proceed via oxidation of the methyl group or the aromatic ring, processes often catalyzed by CYP enzymes.[8] The deuteration in O-Toluic acid-d7, which includes the methyl group and the aromatic ring, makes it more resistant to this oxidative metabolism.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of o-Toluic Acid

The metabolic pathway of o-toluic acid, primarily through oxidation by cytochrome P450 enzymes, is a key area where the differences between the deuterated and non-deuterated forms become apparent. The following diagram illustrates this pathway and the influence of the kinetic isotope effect.

Caption: Metabolism of o-toluic acid and the impact of deuteration.

Experimental Protocols

Protocol 1: Synthesis of o-Toluic Acid

A common method for the synthesis of o-toluic acid is the oxidation of o-xylene.[3]

Materials:

-

o-Xylene

-

Nitric acid (concentrated)

-

Water

-

Sodium hydroxide (10% solution)

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Activated carbon (e.g., Norit)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, combine o-xylene, water, and concentrated nitric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture over ice and filter the resulting solid.

-

Wash the crude product with cold water.

-

Dissolve the crude product in a 10% sodium hydroxide solution by warming.

-

Treat the solution with activated carbon to decolorize, and filter while hot.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-toluic acid.

-

Collect the purified o-toluic acid by filtration, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent like ethanol/water for higher purity.[12]

Protocol 2: Quantification of o-Toluic Acid using O-Toluic acid-d7 as an Internal Standard by LC-MS/MS

O-Toluic acid-d7 is an ideal internal standard for the quantification of o-toluic acid in biological matrices due to its similar chemical and physical properties, but distinct mass.[1]

Materials:

-

O-Toluic acid (analytical standard)

-

O-Toluic acid-d7 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., plasma, urine)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of o-toluic acid (e.g., 1 mg/mL) in acetonitrile.

-

Prepare a stock solution of O-Toluic acid-d7 (e.g., 1 mg/mL) in acetonitrile.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the o-toluic acid stock solution with the biological matrix to prepare calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the O-Toluic acid-d7 internal standard solution (at a concentration that gives a good signal).

-

Perform a protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both o-toluic acid and O-Toluic acid-d7 in negative ionization mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (o-toluic acid) to the internal standard (O-Toluic acid-d7) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of o-toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow: Bioanalytical Method Using a Deuterated Internal Standard

The following diagram outlines the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: A typical bioanalytical experimental workflow.

Conclusion

The primary difference between O-Toluic acid-d7 and non-deuterated o-toluic acid stems from the kinetic isotope effect, a consequence of the increased mass and bond strength of deuterium compared to hydrogen. This difference has profound implications for the metabolic stability of the molecule, with the deuterated version exhibiting a slower rate of metabolism by enzymes such as cytochrome P450. This property makes O-Toluic acid-d7 an excellent internal standard for the accurate quantification of o-toluic acid in complex matrices. For drug development professionals, the principles demonstrated by the comparison of these two molecules highlight the potential of "heavy drugs" to create more robust and effective therapeutics with improved pharmacokinetic profiles. Understanding these core differences is crucial for researchers and scientists working with these and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. bioscientia.de [bioscientia.de]

- 3. o-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]